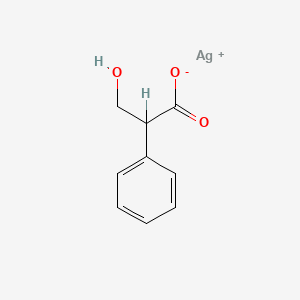
3-O-beta-D-glucopyranuronosyl-beta-D-galactopyranose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glucuronic acid-galactose (Glca-gal) is a disaccharide unit commonly found in glycosaminoglycans, which are complex polysaccharides present in the extracellular matrix of animal tissues. These compounds play crucial roles in various biological processes, including cell signaling, proliferation, and structural integrity of tissues .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Glca-gal typically involves the use of glycosyltransferases, enzymes that catalyze the transfer of sugar moieties to specific acceptor molecules. One common method is the chemoenzymatic synthesis, which combines chemical and enzymatic steps to achieve high specificity and yield . The process often starts with the preparation of glycosyl donors and acceptors, followed by enzymatic glycosylation under controlled conditions.
Industrial Production Methods
In industrial settings, the production of Glca-gal can be scaled up using bioreactors that facilitate the enzymatic reactions. The use of recombinant DNA technology allows for the mass production of glycosyltransferases, which are then used in large-scale glycosylation reactions to produce Glca-gal .
Analyse Chemischer Reaktionen
Types of Reactions
Glca-gal undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Conversion of carbonyl groups to hydroxyl groups.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Typically involves reagents like potassium permanganate or periodic acid under acidic conditions.
Reduction: Commonly uses sodium borohydride or lithium aluminum hydride.
Substitution: Often employs nucleophiles like halides or amines under basic conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of Glca-gal, which can be further utilized in biochemical and pharmaceutical applications .
Wissenschaftliche Forschungsanwendungen
Glca-gal has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex carbohydrates and glycoconjugates.
Biology: Plays a role in cell signaling and interaction studies.
Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent in treating diseases like cancer and arthritis.
Industry: Utilized in the production of biomaterials and as a stabilizing agent in various formulations.
Wirkmechanismus
The mechanism by which Glca-gal exerts its effects involves its interaction with specific molecular targets, such as cell surface receptors and enzymes. These interactions trigger signaling pathways that regulate various cellular functions, including proliferation, differentiation, and apoptosis . The molecular targets often include glycosyltransferases and glycosidases, which modify the structure and function of glycosaminoglycans .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Glucuronic acid: A monosaccharide component of glycosaminoglycans.
Galactose: Another monosaccharide involved in various biological processes.
Chondroitin sulfate: A glycosaminoglycan containing Glca-gal units.
Uniqueness
Glca-gal is unique due to its specific disaccharide structure, which imparts distinct biochemical properties and functions. Unlike its monosaccharide components, Glca-gal can form more complex structures and participate in a wider range of biological interactions .
Eigenschaften
CAS-Nummer |
130853-36-0 |
|---|---|
Molekularformel |
C12H20O12 |
Molekulargewicht |
356.28 g/mol |
IUPAC-Name |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R,3R,4S,5S,6R)-2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C12H20O12/c13-1-2-3(14)8(7(18)11(21)22-2)23-12-6(17)4(15)5(16)9(24-12)10(19)20/h2-9,11-18,21H,1H2,(H,19,20)/t2-,3+,4+,5+,6-,7-,8+,9+,11-,12-/m1/s1 |
InChI-Schlüssel |
GGFHJVYVXSKMOX-HNGKQJQCSA-N |
Isomerische SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)O)O |
Kanonische SMILES |
C(C1C(C(C(C(O1)O)O)OC2C(C(C(C(O2)C(=O)O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-bromo-2,6-dimethylphenolate;[dichloro(phenyl)methyl]-dodecyl-dimethylazanium](/img/structure/B12684248.png)








![2-Chloro-N-[2-(2-oxo-1-imidazolidinyl)ethyl]acetamide](/img/structure/B12684295.png)
